molecular formula C31H29F2N5O3 B1676616 MK-3207 CAS No. 957118-49-9

MK-3207

Numéro de catalogue: B1676616
Numéro CAS: 957118-49-9
Poids moléculaire: 557.6 g/mol
Clé InChI: AZAANWYREOQRFB-SETSBSEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MK-3207 est un antagoniste puissant et biodisponible par voie orale du récepteur du peptide lié au gène de la calcitonine. Il a été principalement étudié pour son potentiel dans le traitement des migraines. Le composé a montré une efficacité significative dans les essais cliniques, ce qui en fait un candidat prometteur pour la thérapie des migraines .

Applications De Recherche Scientifique

MK-3207 has been extensively studied for its applications in various fields:

Safety and Hazards

When handling MK-3207, it’s recommended to use safety goggles with side-shields, protective gloves, and impervious clothing. Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil .

Analyse Biochimique

Biochemical Properties

MK-3207 is highly selective for the CGRP receptor, with an IC50 value of 0.12 nM and a Ki value of 0.024 nM . It interacts with the CGRP receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasodilation and pain transmission . This compound binds to the CGRP receptor and inhibits its activation by CGRP, thereby preventing the downstream signaling pathways that lead to migraine symptoms .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in cells expressing the CGRP receptor. In human embryonic kidney (HEK293) cells stably expressing the human CGRP receptor, this compound effectively blocks CGRP-stimulated cyclic adenosine monophosphate (cAMP) responses . This inhibition of cAMP signaling is crucial for reducing the vasodilation and pain associated with migraines . Additionally, this compound has been observed to inhibit capsaicin-induced dermal vasodilation in rhesus monkeys, further demonstrating its efficacy in modulating CGRP receptor-mediated cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CGRP receptor, thereby preventing the receptor’s activation by CGRP . This binding is reversible and saturable, with a dissociation constant (KD) of 0.06 nM . This compound’s inhibition of the CGRP receptor leads to a decrease in cAMP production, which in turn reduces the vasodilatory and pain signaling pathways activated by CGRP . The compound’s high affinity and selectivity for the CGRP receptor make it an effective antagonist for the treatment of migraines .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. In vitro studies have shown that this compound maintains its inhibitory effects on CGRP-stimulated cAMP responses for extended periods . In vivo studies in rhesus monkeys have also indicated that this compound produces a concentration-dependent inhibition of dermal vasodilation, with plasma concentrations required to block 50% and 90% of the blood flow increase being 0.8 nM and 7 nM, respectively . These findings suggest that this compound remains effective over time in both in vitro and in vivo settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In rhesus monkeys, intravenous administration of this compound at doses ranging from 0.3 to 60.6 µg/kg resulted in an exposure-dependent decrease in capsaicin-induced dermal vasodilation . Oral administration of this compound at a dose of 10 mg/kg showed a cerebrospinal fluid (CSF) to plasma ratio of 2 to 3% . Higher doses of this compound have been associated with potential liver toxicity, highlighting the importance of careful dosage optimization in clinical settings .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolic pathways involve the formation of various metabolites, some of which may contribute to its pharmacological effects . Additionally, this compound’s interaction with liver enzymes has been linked to potential hepatotoxicity at higher doses, emphasizing the need for monitoring liver function during treatment .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits a cerebrospinal fluid to plasma ratio of 2 to 3%, indicating limited penetration into the central nervous system . This compound’s distribution within peripheral tissues, such as the skin and blood vessels, is sufficient to exert its therapeutic effects on migraine symptoms . The compound’s transport and distribution are influenced by its binding to plasma proteins and its interaction with cellular transporters .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target, the CGRP receptor, which is expressed on the cell surface . This compound’s binding to the CGRP receptor on the cell membrane prevents the receptor’s activation by CGRP, thereby inhibiting downstream signaling pathways . The compound’s localization to the cell membrane is crucial for its efficacy in blocking CGRP receptor-mediated responses and alleviating migraine symptoms .

Analyse Des Réactions Chimiques

MK-3207 subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a été étudié de manière approfondie pour ses applications dans divers domaines :

Mécanisme d'action

This compound exerce ses effets en se liant et en inhibant le récepteur du peptide lié au gène de la calcitonine. Ce récepteur est impliqué dans la transmission des signaux de douleur et la vasodilatation, qui sont toutes deux des facteurs clés dans la physiopathologie de la migraine. En bloquant ce récepteur, this compound réduit la vasodilatation et la douleur associées aux migraines .

Comparaison Avec Des Composés Similaires

MK-3207 fait partie d'une classe de composés connus sous le nom d'antagonistes du récepteur du peptide lié au gène de la calcitonine, également appelés « gepants ». Les composés similaires comprennent :

  • Olcegepant (BIBN4096BS)
  • Telcagepant (MK-0974)
  • Rimegepant (BMS-927711)
  • Ubrogepant (MK-1602)
  • Atogepant (MK-8031)

Comparé à ces composés, this compound a montré une plus grande puissance et une meilleure biodisponibilité orale. Il a également une demi-vie plus longue, ce qui en fait une option plus efficace pour le traitement de la migraine .

Propriétés

IUPAC Name

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAANWYREOQRFB-SETSBSEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241931
Record name MK 3207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957118-49-9
Record name MK 3207
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957118499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-3207
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK 3207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-3207
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C44M1QYCC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-3207
Reactant of Route 2
Reactant of Route 2
MK-3207
Reactant of Route 3
MK-3207
Reactant of Route 4
MK-3207
Reactant of Route 5
Reactant of Route 5
MK-3207
Reactant of Route 6
MK-3207
Customer
Q & A

Q1: How does MK-3207 interact with its target and what are the downstream effects?

A1: this compound acts as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. [, , ] This interaction prevents CGRP from binding to its receptor, thereby inhibiting CGRP-mediated signaling pathways. [] CGRP is a neuropeptide heavily implicated in migraine pathophysiology, particularly in the activation of the trigeminovascular system and transmission of pain signals. [, ] By blocking CGRP receptors, this compound effectively disrupts this signaling cascade, leading to a reduction in migraine symptoms. [, , ]

Q2: What is the structure of this compound?

A2: this compound is a complex organic molecule with the following chemical name: 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide. [, ] A practical asymmetric synthesis of a key chiral piperazinone fragment of this compound has been reported. []

Q3: What is known about the Structure-Activity Relationship (SAR) of this compound?

A3: Research focusing on improving the pharmacokinetic properties of CGRP receptor antagonists led to the development of this compound. Scientists incorporated polar functionality into earlier generations of these antagonists, resulting in piperazinone analogs with enhanced solubility at acidic pH and increased oral bioavailability in monkeys. [] This optimization process ultimately culminated in the discovery of this compound, recognized as one of the most potent orally active CGRP receptor antagonists. []

Q4: What is the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound?

A5: this compound exhibits potent antagonism of human and rhesus monkey CGRP receptors in vitro, with a Ki of 0.024 nM. [] Importantly, it demonstrates high oral bioavailability. [, ] In rhesus monkeys, this compound effectively inhibits capsaicin-induced dermal vasodilation, a pharmacodynamic model for CGRP receptor antagonist activity. [, ] Plasma concentrations of 0.8 nM and 7 nM were required to block 50% and 90% of the blood flow increase, respectively. [] The cerebrospinal fluid/plasma ratio in rhesus monkeys was found to be 2-3%, indicating some degree of central nervous system penetration. []

Q5: How effective is this compound in vitro and in vivo?

A6: this compound demonstrates potent antagonism of CGRP receptors in vitro. [] In vivo, it effectively inhibits capsaicin-induced dermal vasodilation in rhesus monkeys, a model predictive of clinical efficacy in migraine. [, ] Furthermore, this compound was evaluated in a randomized, double-blind, placebo-controlled clinical trial for the acute treatment of migraine. [] The trial demonstrated a positive dose-response trend for pain freedom at two hours post-dose, achieving statistical significance for the 200 mg dose. []

Q6: Were there any significant findings regarding the toxicology and safety of this compound?

A7: While this compound demonstrated efficacy in clinical trials for acute migraine treatment, concerns regarding potential liver toxicity emerged during its development. [, , ] Subsequent research using the DILIsym platform, a quantitative systems toxicology approach, retrospectively predicted liver toxicity for this compound at the clinical trial doses. [] These findings, along with the experience of liver function test abnormalities in some patients, ultimately led to the discontinuation of this compound's clinical development. [, ]

Q7: What are the alternatives and substitutes to this compound?

A7: Due to the discontinuation of this compound, research efforts shifted towards developing other CGRP receptor antagonists with potentially improved safety profiles. Other "gepants" investigated for acute migraine treatment include:

  • Telcagepant: Showed initial promise but was also discontinued due to concerns about liver toxicity with frequent use. [, , , ]
  • Olcegepant: Development halted due to challenges in formulating a suitable oral dosage form. []
  • BI 44370 TA: Demonstrated efficacy in a Phase 2 clinical trial. []
  • BMS-927711: Showed promising results in a Phase 2b clinical trial for acute migraine treatment. []

Q8: What is the current status of this compound?

A9: this compound is not currently approved for clinical use. Despite demonstrating efficacy in clinical trials for acute migraine treatment, concerns about potential liver toxicity led to the discontinuation of its development. [, , ]

Q9: What are the key takeaways from the research on this compound?

A9: The research on this compound highlights several key points:

  • Importance of Preclinical Models: The retrospective use of the DILIsym platform to predict this compound's liver toxicity underscores the importance of robust preclinical models in identifying potential safety concerns early in the drug development process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.